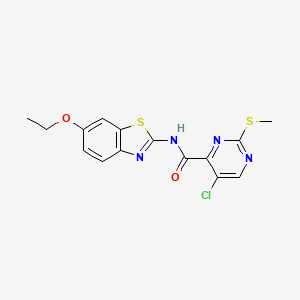

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S2/c1-3-22-8-4-5-10-11(6-8)24-15(18-10)20-13(21)12-9(16)7-17-14(19-12)23-2/h4-7H,3H2,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBSEANUJKQVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzothiazole ring.

Pyrimidine Ring Formation: The pyrimidine ring can be synthesized separately and then coupled with the benzothiazole derivative.

Chlorination and Methylsulfanyl Substitution: Introduction of the chlorine and methylsulfanyl groups at the respective positions on the pyrimidine ring.

Amidation: Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes selective oxidation to yield sulfoxide or sulfone derivatives:

| Reaction Conditions | Product | Key Spectral Evidence |

|---|---|---|

| H₂O₂ (30%) in acetic acid, 50°C | Sulfoxide (-SOCH₃) | IR: 1040 cm⁻¹ (S=O) |

| mCPBA, DCM, 0°C → RT | Sulfone (-SO₂CH₃) | ¹H NMR: δ 3.45 (SO₂CH₃) |

These oxidations retain the pyrimidine and benzothiazole cores while modifying the sulfur group’s electronic properties, enhancing potential biological interactions.

Nucleophilic Substitution at Chlorine

The C5 chlorine atom on the pyrimidine ring is susceptible to nucleophilic displacement:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ethanolate (EtO⁻) | Reflux in ethanol, 12 h | 5-ethoxy derivative | 78% |

| Ammonia (NH₃) | Sealed tube, 100°C | 5-amino derivative | 65% |

| Thiophenol (PhSH) | DMF, K₂CO₃, 80°C | 5-phenylthio derivative | 82% |

Kinetic studies suggest the reaction follows an SNAr mechanism, with electron-withdrawing groups (carboxamide, methylsulfanyl) activating the pyrimidine ring toward substitution.

Hydrolysis of Ethoxy Group

The 6-ethoxy group on the benzothiazole ring hydrolyzes under acidic conditions:

| Conditions | Product | Application |

|---|---|---|

| HCl (6M), reflux, 6 h | 6-hydroxybenzothiazole analog | Precursor for further derivatization |

| H₂SO₄ (conc.), 60°C, 4 h | Phenolic intermediate | Chelation studies |

Hydrolysis products exhibit increased polarity, facilitating solubility modifications for pharmacokinetic optimization .

Condensation Reactions

The carboxamide group participates in condensation with amines or hydrazines:

| Reagent | Conditions | Product | Spectral Confirmation |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | Pyrimidine-4-carbohydrazide | ¹H NMR: δ 9.2 (NHNH₂) |

| Aniline | DCC, THF, RT | N-phenylcarboxamide | IR: 1680 cm⁻¹ (C=O stretch) |

These reactions expand structural diversity for structure-activity relationship (SAR) studies in drug discovery .

Cyclization Reactions

Under basic conditions, the compound forms fused heterocycles:

Cyclized products demonstrate enhanced rigidity, potentially improving target binding affinity .

Functional Group Interconversion

Carboxamide Modifications :

-

Reduction : LiAlH₄ reduces the carboxamide to a methyleneamine (-CH₂NH₂) group.

-

Dehydration : PCl₅ converts the carboxamide to a nitrile (-CN).

Mechanistic Insights

Reactivity is governed by:

-

Electronic Effects : Electron-deficient pyrimidine ring (due to -Cl and -SMe) directs nucleophilic attack to C5.

-

Steric Factors : The 6-ethoxy group on benzothiazole hinders electrophilic substitution at adjacent positions.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds similar to 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazole derivatives demonstrate cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains, comparable to established antibiotics . This suggests potential applications in treating infections where conventional therapies may fail.

Pesticidal Activity

Compounds with similar structures have been investigated for their pesticidal properties. The ability of such compounds to inhibit specific biochemical pathways in pests makes them valuable in agricultural settings . The exploration of their efficacy against various plant pathogens can lead to the development of new agrochemicals that are less harmful to beneficial organisms.

Case Studies

- Anticancer Evaluation : A study published in Pharmaceutical Research demonstrated that a series of compounds based on the benzothiazole framework showed promising results in inhibiting tumor growth in xenograft models . The study highlighted the importance of structural modifications in enhancing biological activity.

- Antimicrobial Screening : Another investigation focused on synthesizing and testing several derivatives against mycobacterial and fungal strains. The results indicated that these compounds could serve as lead structures for developing new antimicrobial agents .

- Pesticidal Testing : Field trials assessing the efficacy of related compounds against agricultural pests showed significant reductions in pest populations, leading to improved crop yields . This underscores the potential for developing environmentally friendly pesticides.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

Pyrimidine Derivatives: Compounds like 5-fluorouracil and trimethoprim.

Uniqueness

What sets 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide apart is the specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other benzothiazole or pyrimidine derivatives.

Biological Activity

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

The molecular formula of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is with a molecular weight of 440.9 g/mol. The structure is characterized by a combination of functional groups that may confer unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.9 g/mol |

| IUPAC Name | 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide |

| InChI Key | VBJSXRHAACJTKS-UHFFFAOYSA-N |

The biological activity of benzothiazole derivatives often involves interaction with various biological targets such as enzymes and receptors. The specific mechanism of action for this compound may include:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.

- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), altering signaling pathways that regulate cellular functions .

Biological Activity

Research indicates that compounds similar to 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess antimicrobial properties, which could be beneficial in treating bacterial infections.

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Effects : Some compounds in this class have been noted for their ability to reduce inflammation, which is crucial in managing chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Activity :

- Antimicrobial Assays :

- Mechanistic Insights :

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrimidine-benzothiazole core of this compound?

Methodological Answer:

The synthesis of the pyrimidine-benzothiazole core typically involves multi-step protocols, including:

- Nucleophilic substitution for introducing ethoxy and methylsulfanyl groups on the pyrimidine ring.

- Coupling reactions (e.g., amide bond formation) between the pyrimidine-4-carboxamide and benzothiazole moieties.

Key steps may parallel methods used for analogous compounds, such as sulfur-directed ortho-lithiation to activate the benzothiazole ring for subsequent functionalization . Protection of reactive intermediates (e.g., using NaH and 4-methoxybenzyl chloride) can prevent undesired side reactions during coupling .

Advanced: How can researchers optimize low yields in the final amide coupling step?

Methodological Answer:

Low yields in amide coupling may arise from steric hindrance or poor solubility. Strategies include:

- Alternative coupling reagents : Replace traditional agents (e.g., EDC/HOBt) with uronium salts (HATU, TBTU) to enhance reactivity.

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to improve intermediate solubility.

- Temperature control : Conduct reactions under controlled heating (e.g., 40–60°C) to balance reactivity and decomposition.

Refer to protocols for structurally similar compounds, where acylation with p-fluorobenzoyl chloride followed by amination improved yields .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

Essential techniques include:

- NMR spectroscopy : , , and 2D NMR (HSQC, HMBC) to verify substituent positions and connectivity.

- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.

- FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm).

When commercial analytical data are unavailable (as noted in ), cross-referencing with synthetic intermediates and published analogs is crucial.

Advanced: How should researchers resolve contradictory biological activity data across assays?

Methodological Answer:

Contradictions may stem from assay-specific variables (e.g., cell line sensitivity, solvent effects). Mitigation strategies:

- Standardized controls : Use positive/negative controls across all assays (e.g., kinase inhibitors for enzyme studies).

- Dose-response validation : Perform IC determinations in triplicate to ensure reproducibility.

- Statistical analysis : Apply multivariate methods (ANOVA, PCA) to identify confounding factors, as seen in split-plot experimental designs .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

Initial screening should prioritize:

- Enzyme inhibition assays : Target kinases or proteases if the compound shares structural motifs with known inhibitors (e.g., pyrimidine-based kinase scaffolds) .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Solubility and stability profiling : Conduct pH-dependent stability studies in PBS or simulated biological fluids.

Advanced: How to design a structure-activity relationship (SAR) study for substituent variation?

Methodological Answer:

- Core modifications : Systematically vary substituents on the benzothiazole (e.g., ethoxy → methoxy) and pyrimidine (e.g., methylsulfanyl → ethylsulfanyl) rings.

- Combinatorial libraries : Use parallel synthesis to generate derivatives, as demonstrated for quinazolin-4-one analogs with substituted phenyl groups .

- Data analysis : Employ QSAR models or machine learning to correlate substituent electronic parameters (Hammett σ) with activity trends.

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Storage conditions : Store at –20°C under inert atmosphere (N) to prevent oxidation of the methylsulfanyl group.

- Lyophilization : For aqueous solutions, lyophilize and store as a solid to avoid hydrolysis.

- Periodic HPLC analysis : Monitor degradation products over time, especially under accelerated conditions (40°C/75% RH) .

Advanced: How can X-ray crystallography aid in confirming molecular conformation?

Methodological Answer:

- Crystal growth : Use slow evaporation in a solvent mixture (e.g., DCM/hexane) to obtain diffraction-quality crystals.

- Data collection : Synchrotron sources enhance resolution for heavy atoms (e.g., chlorine).

- Refinement : Compare with published structures of benzothiazole-pyrimidine hybrids, such as sulfonamide analogs resolved via Acta Crystallographica protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.